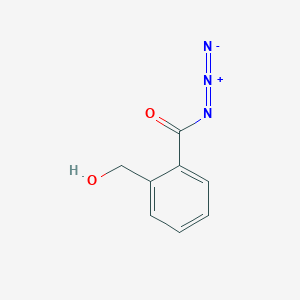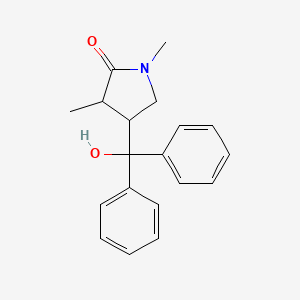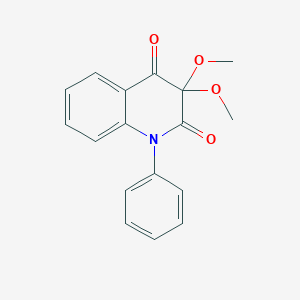
2-(Hydroxymethyl)benzoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)benzoyl azide is an organic compound that belongs to the class of azides. Azides are known for their unique reactivity and are widely used in organic synthesis. This compound is characterized by the presence of a hydroxymethyl group attached to a benzoyl azide moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)benzoyl azide typically involves the reaction of 2-(hydroxymethyl)benzoic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with sodium azide to form the desired azide compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hydroxymethyl)benzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate, which can further react to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products Formed:
Amines: From reduction reactions.
Isocyanates: From rearrangement reactions.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)benzoyl azide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(hydroxymethyl)benzoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as isocyanates, which can further react to form amines or other derivatives .
Vergleich Mit ähnlichen Verbindungen
Benzoyl Azide: Similar in structure but lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)benzoic Acid: Precursor to 2-(hydroxymethyl)benzoyl azide, but lacks the azide functionality.
Phenyl Azide: Contains an azide group attached to a phenyl ring, but lacks the benzoyl and hydroxymethyl groups.
Uniqueness: this compound is unique due to the presence of both the hydroxymethyl and azide groups, which provide a combination of reactivity and functionalization options not found in similar compounds .
Eigenschaften
CAS-Nummer |
61361-07-7 |
|---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-(hydroxymethyl)benzoyl azide |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-8(13)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 |
InChI-Schlüssel |
TYQDSFRUYYACRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)


![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)



![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)



